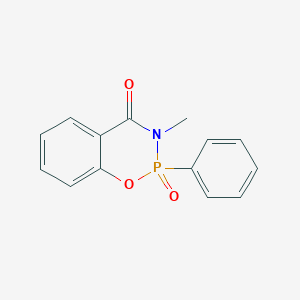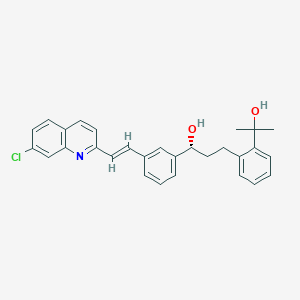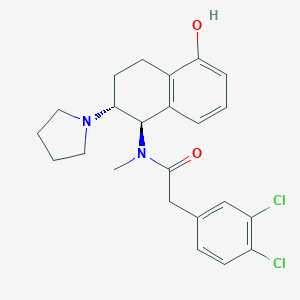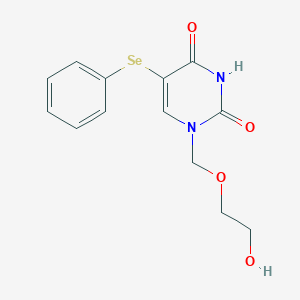![molecular formula C10H10N2O2 B126272 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione CAS No. 155221-41-3](/img/structure/B126272.png)
1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione, also known as TMBIM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMBIM is a heterocyclic compound that belongs to the family of imidazole derivatives. It has a molecular formula of C11H11N3O2 and a molecular weight of 217.23 g/mol.
Wirkmechanismus
The mechanism of action of 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione is not fully understood. However, it is believed that 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione binds with metal ions through its imidazole ring and forms a complex. This complex then emits fluorescence when excited by a specific wavelength of light. The intensity of fluorescence is directly proportional to the concentration of metal ions present.
Biochemische Und Physiologische Effekte
1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione has shown to have minimal toxicity and is considered safe for use in biochemical and physiological studies. It has been reported to have antioxidant properties and can scavenge free radicals. 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione in lab experiments is its high selectivity and sensitivity for metal ion detection. It is also easy to synthesize and can be obtained in high purity and yield. However, 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione has limitations in terms of its stability and solubility. It is sensitive to light and air and can decompose over time. It is also insoluble in water and requires the use of organic solvents for its dissolution.
Zukünftige Richtungen
There are several future directions for the use of 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione in scientific research. One potential application is its use as a diagnostic tool for metal-related diseases such as Alzheimer's and Parkinson's. 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione can be used to detect and quantify metal ions in biological samples and can aid in the early diagnosis of these diseases. Another future direction is the development of 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione-based fluorescent sensors for environmental monitoring. 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione can be used to detect and quantify metal ions in water and soil samples, which can aid in the assessment of environmental pollution.
Synthesemethoden
The synthesis of 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione can be achieved through various methods. One of the most common methods is the condensation reaction between 2,4,6-trimethylbenzene-1,3-diamine and dimethyl oxalate in the presence of a base catalyst. This method yields 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione with a high purity and yield.
Wissenschaftliche Forschungsanwendungen
1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione has a unique fluorescence property that allows it to selectively bind with metal ions such as Zn2+, Cu2+, and Fe2+. This property makes 1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione a valuable tool for the detection and quantification of metal ions in biological samples.
Eigenschaften
CAS-Nummer |
155221-41-3 |
|---|---|
Produktname |
1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
1,2,6-trimethylbenzimidazole-4,7-dione |
InChI |
InChI=1S/C10H10N2O2/c1-5-4-7(13)8-9(10(5)14)12(3)6(2)11-8/h4H,1-3H3 |
InChI-Schlüssel |
VJVRBZLSFOTUAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C1=O)N(C(=N2)C)C |
Kanonische SMILES |
CC1=CC(=O)C2=C(C1=O)N(C(=N2)C)C |
Synonyme |
1H-Benzimidazole-4,7-dione,1,2,6-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
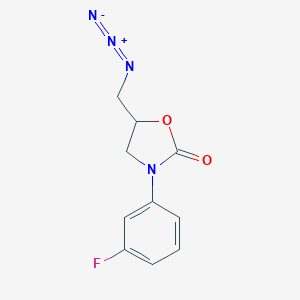
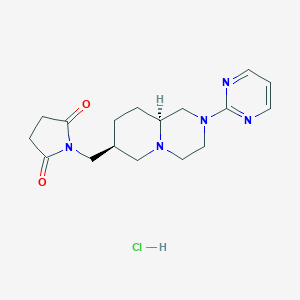
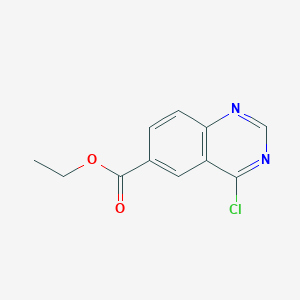
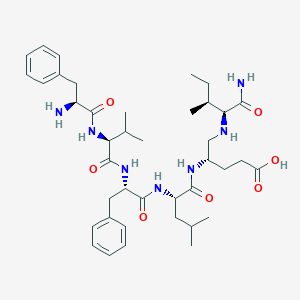
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)


